(R)-Hexaconazole

Description

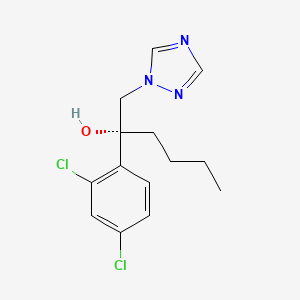

Structure

2D Structure

3D Structure

Properties

CAS No. |

221627-81-2 |

|---|---|

Molecular Formula |

C14H17Cl2N3O |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

(2R)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |

InChI |

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1 |

InChI Key |

STMIIPIFODONDC-AWEZNQCLSA-N |

Isomeric SMILES |

CCCC[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Research Context of R Hexaconazole in Agrochemical Science

Positioning of Triazole Fungicides in Crop Protection

Triazole fungicides represent a cornerstone in modern agricultural disease management, safeguarding crop yields and quality worldwide. techsciresearch.com As a prominent class of chemical compounds, triazoles are extensively used in agriculture to control a broad spectrum of fungal diseases across a variety of crops, including cereals, grains, fruits, and vegetables. techsciresearch.comthebusinessresearchcompany.comresearchandmarkets.com Their market value was estimated at USD 4.24 billion in 2024 and is projected to grow, underscoring their economic and agricultural importance. techsciresearch.com

The efficacy of triazole fungicides stems from their specific mode of action as demethylation inhibitors (DMIs). evitachem.comcropprotectionnetwork.org They function by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. evitachem.commdpi.comnih.gov By disrupting ergosterol production, triazoles compromise the integrity of the fungal cell membrane, leading to the death of the pathogen. evitachem.comnih.gov This systemic and curative action makes them highly effective against a wide array of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. ebi.ac.ukpjoes.com

Triazoles are integral to integrated disease management and resistance management strategies. cropprotectionnetwork.orgbasf.com The diversity within the triazole class allows for variation in activity spectra, enabling farmers to select products for specific disease pressures and to alternate modes of action to mitigate the development of fungicide resistance. basf.com The rising incidence of crop diseases, which cause substantial losses in agricultural production, continues to drive the demand for effective crop protection solutions like triazoles. techsciresearch.comresearchandmarkets.com

Table 1: Examples of Triazole Fungicides and Their Applications

| Fungicide | Common Crop Applications |

|---|---|

| Hexaconazole (B1673136) | Rice, Fruits, Vegetables, Oil Palm |

| Epoxiconazole | Cereals, Grains, Oilseeds, Pulses |

| Propiconazole (B1679638) | Cereals, Corn, Fruits |

| Tebuconazole (B1682727) | Cereals, Grains, Fruits, Vegetables |

| Cyproconazole | Cereals, Grains, Fruits, Vegetables |

| Paclobutrazol | Cereals, Grains, Fruits, Vegetables |

This table provides a non-exhaustive list of common triazole fungicides and the types of crops they are frequently used on. thebusinessresearchcompany.comresearchandmarkets.commdpi.compjoes.com

Significance of Chirality in Agrochemical Efficacy and Environmental Behavior

Chirality, a fundamental property of molecules that exist in non-superimposable mirror-image forms called enantiomers, plays a critical role in the biological activity and environmental impact of many pesticides. michberk.comresearchgate.net Approximately a quarter of all commercially used agrochemicals are chiral, yet the majority are applied as racemic mixtures, containing an equal amount of both enantiomers. michberk.commdpi.com This practice can lead to inefficiencies and increased environmental load, as the desired biological activity is often confined to only one of the enantiomers (the eutomer), while the other (the distomer) may be less active or inactive. michberk.commdpi.com

Hexaconazole is a chiral fungicide that exists as a pair of enantiomers, (R)-Hexaconazole and (S)-Hexaconazole. ebi.ac.ukherts.ac.uk Research has conclusively shown that the fungicidal activity of hexaconazole is enantioselective, with the bulk of its efficacy attributed to one specific isomer. nih.gov Studies have demonstrated that the (-)-hexaconazole enantiomer is significantly more potent against various target fungi. For instance, (-)-hexaconazole was found to be 11 to 13 times more active against Alternaria solani, Alternaria mali Roberts, and Monilinia fructicola than the (+)-hexaconazole enantiomer. ebi.ac.uknih.gov This highlights the potential for developing more efficient, single-enantiomer formulations that could reduce the total amount of chemical applied in the field. michberk.com

Table 2: Enantioselective Fungicidal Activity of Hexaconazole Isomers

| Fungal Species | Enantiomer with Higher Activity | Fold-Increase in Activity |

|---|---|---|

| Alternaria solani | (-)-Hexaconazole | 11-13x |

| Alternaria mali Roberts | (-)-Hexaconazole | 11-13x |

| Monilinia fructicola | (-)-Hexaconazole | 11-13x |

| Colletotrichum gloeosporioides Penz | (-)-Hexaconazole | 1.26x |

This table summarizes the differential fungicidal activity between the enantiomers of hexaconazole against specific fungal pathogens. ebi.ac.uknih.gov

The environmental behavior of chiral agrochemicals is also frequently stereoselective. Enantiomers can exhibit different rates of degradation, transformation, and accumulation in various environmental compartments like soil and plants. ebi.ac.ukmdpi.comnih.gov This enantioselectivity can alter the enantiomeric ratio of the pesticide in the environment over time. In the case of hexaconazole, the degradation of its enantiomers is dependent on the medium. ebi.ac.uk For example, research has shown that the (+)-enantiomer degrades faster in plants like tomatoes, leading to a relative enrichment of the more fungicidally active (-)-enantiomer. ebi.ac.uknih.gov Conversely, the (-)-enantiomer has been observed to dissipate more rapidly in field soil. ebi.ac.uk These differences are critical for accurate environmental risk assessment, as the persistence and concentration of the more active or toxic enantiomer can vary significantly between environments. mdpi.comnih.gov

Table 3: Enantioselective Dissipation of Hexaconazole in Different Media

| Medium | Faster Degrading Enantiomer | Slower Degrading Enantiomer (Enriched Form) | Half-life (-)-Hexaconazole (days) | Half-life (+)-Hexaconazole (days) |

|---|---|---|---|---|

| Tomato | (-)-Hexaconazole | (+)-Hexaconazole | 2.96 | 3.38 |

| Field Soil | (-)-Hexaconazole | (+)-Hexaconazole | Not specified | Not specified |

| Green Pepper | No Enantioselectivity | Not Applicable | ~4.36 | ~4.36 |

This table illustrates the differential degradation rates and half-lives of hexaconazole enantiomers in various environmental settings. ebi.ac.uknih.gov

Stereochemical Research and Enantioselective Behavior of Hexaconazole

Enantiomeric Characterization

Assignment of Absolute Configuration for (R)-Hexaconazole

The absolute configuration of the enantiomers of hexaconazole (B1673136) has been determined as (R)- and (S)-. nih.govebi.ac.uk Specifically, this compound is defined as the enantiomer with the R configuration at the chiral carbon atom, which is chemically described as (2R)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. ebi.ac.uk The assignment of the absolute configuration is crucial for understanding the stereoselective bioactivity, where the (–) isomer is reported to account for most of the fungicidal activity. nih.gov The absolute configuration can be experimentally determined using techniques such as X-ray crystallography. nih.govlibretexts.org

Enantiomeric Separation and Analytical Methodologies

The differential biological activities and degradation patterns of hexaconazole enantiomers necessitate the development of reliable analytical methods for their separation and quantification. Various chromatographic techniques have been successfully employed for this purpose.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomer Resolution

Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a sensitive and robust method for the enantiomeric analysis of hexaconazole in complex matrices such as crops and soil. nih.govnih.gov This technique combines the excellent separation capabilities of chiral liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A validated LC-MS/MS method utilized a reversed-phase Chiralcel OD-RH column with an isocratic mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate (B1210297) in water (60/40, v/v) at a flow rate of 0.4 mL/min for the separation of hexaconazole enantiomers in tomato, cucumber, and soil. nih.gov Another study successfully developed an LC-MS/MS method for the simultaneous determination of twelve triazole enantiomers, including those of hexaconazole, in various fruits and vegetables using a bridged bis(β-cyclodextrin)-bonded chiral stationary phase. nih.gov This method demonstrated good linearity and high recoveries, making it suitable for high-throughput monitoring of chiral pesticides. nih.gov The use of multi-reaction monitoring (MRM) in positive ion mode allows for the sensitive and selective detection of the enantiomers. oup.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used technique for the enantioseparation of hexaconazole. nih.govnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have shown excellent chiral recognition abilities for triazole fungicides. oup.comnih.gov

Cellulose-based columns, such as Chiralcel OD and Lux® Cellulose-2, have been effectively used. nih.govnih.gov For instance, on a Lux® Cellulose-2 column, the enantiomers of hexaconazole were completely separated with retention times of 10.98 min for (+)-hexaconazole and 14.10 min for (–)-hexaconazole, using a mobile phase of acetonitrile and ultrapure water (70/30, v/v) at a flow rate of 0.3 mL/min and a column temperature of 30 °C. nih.gov Another study reported the successful separation of hexaconazole enantiomers on a Chiralcel OD column. nih.gov

Amylose-based CSPs, such as those found in Chiralpak AD columns, have also been employed. nih.gov The choice between cellulose and amylose-based columns can influence the separation efficiency, with some studies indicating better performance with cellulose-based phases for certain conazoles.

The following table summarizes representative HPLC methods for hexaconazole enantioseparation:

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| Lux® Cellulose-2 | Acetonitrile/Ultrapure Water (70/30, v/v) | 0.3 | 30 | UV (210 nm) | nih.gov |

| Cellulose-tris-(3,5-dimethylphenylcarbamate) | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Chiralcel OD | Not specified | Not specified | 10-35 | Not specified | nih.gov |

| Cellulose triphenylcarbamate | n-hexane/isopropanol (B130326) | 1.0 | 20 | UV (230 nm) | oup.com |

| ZirChrom-CARB | Acetonitrile/Water (various ratios) | 0.5 | 100-150 | UV (220 nm) | core.ac.uk |

Supercritical Fluid Chromatography (SFC) Applications for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has been demonstrated as a powerful technique for the enantiomeric separation of triazole pesticides, including hexaconazole. nih.govnih.gov SFC offers advantages such as high separation efficiency and rapid analysis times.

In one study, the enantiomeric separation of six triazole pesticides, including hexaconazole, was achieved using a Chiralpak AD column with supercritical carbon dioxide as the main mobile phase and various organic modifiers. nih.gov The addition of organic modifiers like methanol, ethanol, and 2-propanol was found to influence retention and resolution. nih.gov Another study optimized the enantiomeric resolution of chiral triazoles, including hexaconazole, using ten different CSPs in SFC, finding that chlorinated amylose-based CSPs provided the best resolution. nih.gov For hexaconazole, baseline resolution was achieved in under 1.2 minutes using a Trefoil AMY1 column and a co-solvent of 50:50 2-propanol/ethanol. waters.com

Optimization of Chromatographic Parameters for Enantioseparation

The successful enantioseparation of hexaconazole is highly dependent on the optimization of several chromatographic parameters, including column chemistry, mobile phase composition, temperature, and the use of additives.

Column Chemistry: The choice of the chiral stationary phase is paramount. Polysaccharide-derived CSPs, such as cellulose and amylose derivatives, are widely used. oup.comnih.gov For instance, cellulose-tris-(3,5-dimethylphenylcarbamate) and amylose-tris-(3,5-dimethylphenylcarbamate) are common chiral selectors. nih.govscispace.com The type of derivatization on the polysaccharide backbone significantly impacts chiral recognition. Studies have shown that cellulose-based stationary phases can be more effective than amylose-based ones for separating some conazoles.

Mobile Phase Composition: In normal-phase HPLC, the mobile phase typically consists of a nonpolar solvent like n-hexane modified with a polar alcohol such as isopropanol or ethanol. oup.comnih.gov The percentage of the alcohol modifier is a critical parameter affecting retention and resolution; generally, a lower alcohol content leads to longer retention and better separation. oup.com In reversed-phase HPLC, mixtures of acetonitrile and water are commonly used. nih.govsielc.com The ratio of organic solvent to water influences the elution of the enantiomers. nih.gov For SFC, the type and proportion of the organic co-solvent (e.g., methanol, ethanol, 2-propanol) in supercritical CO2 are key to achieving optimal separation. nih.gov

Temperature Effects: Column temperature can have a significant impact on enantioseparation. In many cases, lower temperatures enhance chiral recognition, leading to better resolution. oup.comnih.gov However, the effect is not universal and can depend on the specific CSP and analyte. Van't Hoff plots, which relate the natural logarithm of the selectivity factor to the inverse of the temperature, can be used to study the thermodynamic driving forces of the enantioseparation. nih.gov For hexaconazole, the retention factors of its enantiomers have been observed to decrease as the temperature increases. nih.gov

Additives: In some chromatographic modes, the addition of small amounts of additives to the mobile phase can improve peak shape and resolution. For instance, in SFC, additives like triethylamine (B128534) and trifluoroacetic acid have been used to enhance the separation of conazole enantiomers.

The following table provides examples of optimized parameters for hexaconazole enantioseparation:

| Parameter | Condition | Effect | Reference |

| Column Chemistry | Cellulose-based vs. Amylose-based CSPs | Cellulose-based phases showed better separation for some conazoles. | |

| Mobile Phase | n-hexane/isopropanol (Normal Phase) | Decreasing isopropanol content increases resolution. | oup.com |

| Mobile Phase | Acetonitrile/Water (Reversed Phase) | Ratio affects retention times and separation. | nih.gov |

| Mobile Phase | CO2 with alcohol co-solvent (SFC) | Co-solvent choice (methanol, ethanol, 2-propanol) impacts resolution. | nih.gov |

| Temperature | 10-35 °C (Normal Phase) | Lower temperatures generally improve resolution. | nih.gov |

| Additives | Triethylamine and Trifluoroacetic Acid (SFC) | Can improve peak shape and resolution. |

Thermodynamic Studies of Enantioseparation Processes

The enantioseparation of hexaconazole is critical for understanding its stereospecific behavior, and thermodynamic studies provide deep insights into the mechanisms of chiral recognition. These studies typically involve evaluating the effect of temperature on the chromatographic separation of enantiomers to determine key thermodynamic parameters: the enthalpy change (ΔH°), the entropy change (ΔS°), and the Gibbs free energy change (ΔG°).

The separation of hexaconazole enantiomers on chiral stationary phases (CSPs), particularly polysaccharide-based ones like cellulose and amylose derivatives, is often an enthalpy-driven process. scielo.org.mxscispace.com This indicates that the separation is primarily governed by specific, structured interactions such as hydrogen bonds, π-π stacking, and dipole-dipole interactions between the enantiomers and the chiral selector. scielo.org.mx The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their resolution.

The van't Hoff equation is a fundamental tool in these studies. nih.govdeepdyve.com By plotting the natural logarithm of the retention factor (ln k) or the selectivity factor (ln α) against the inverse of the absolute temperature (1/T), researchers can derive these thermodynamic parameters. nih.govresearchgate.netnih.gov A linear relationship in the van't Hoff plot suggests that the separation mechanism is consistent over the temperature range studied. nih.govresearchgate.net

ΔH° (Enthalpy Change): A negative ΔH° value signifies that the transfer of the enantiomer from the mobile phase to the stationary phase is an exothermic process, driven by favorable intermolecular interactions. The difference in enthalpy between the two enantiomers (ΔΔH°) is a direct measure of the differential interaction strength.

ΔS° (Entropy Change): A negative ΔS° value typically indicates a loss of conformational freedom as the enantiomer binds to the CSP. The difference in entropy (ΔΔS°) reflects the differential ordering of the two enantiomers upon complexation.

ΔG° (Gibbs Free Energy Change): This parameter determines the spontaneity of the binding process. The difference in Gibbs free energy (ΔΔG°) between the enantiomers is the ultimate measure of chiral recognition and determines the degree of separation.

Studies have shown that for many triazole fungicides, including hexaconazole, lower temperatures often lead to better separation, which is characteristic of an enthalpy-controlled process. scispace.comnih.gov

Table 1: Representative Thermodynamic Data for Hexaconazole Enantioseparation

| Parameter | Description | Typical Finding |

| ΔΔH° (kJ/mol) | Difference in enthalpy change between enantiomers | Negative, indicating the process is enthalpy-driven. |

| ΔΔH° (J/mol·K) | Difference in entropy change between enantiomers | Often negative, but the enthalpic contribution is dominant. |

| Driving Force | The primary thermodynamic force behind separation | Enthalpy (ΔH°) is typically the main driving force for the chiral separation of hexaconazole. scispace.com |

This table provides a generalized representation of findings from thermodynamic studies on triazole fungicides.

Enantioselective Environmental Dynamics and Biotransformation

The chirality of hexaconazole is a crucial factor in its environmental fate and biotransformation, as the (R)- and (S)-enantiomers often display different degradation rates and metabolic pathways.

Research has consistently shown that the degradation of hexaconazole in the environment is enantioselective, and this selectivity is highly dependent on the specific environmental compartment. ebi.ac.uknih.gov

In soil , microbial activity is the main driver of degradation. Studies have reported that the (-)-enantiomer of hexaconazole tends to dissipate faster than the (+)-enantiomer in field soil, which results in the relative enrichment of the more fungicidally active (+)-enantiomer. ebi.ac.uknih.govsigmaaldrich.com However, other studies have found the opposite, with the R-enantiomer degrading preferentially in certain artificial soils, or have observed non-enantioselective dissipation in other soil types, highlighting the influence of soil composition and microbial communities. researchgate.netnih.gov

In plant matrices , the dissipation of hexaconazole is also markedly enantioselective. For example, in tomatoes and cucumbers, the (+)-enantiomer has been shown to degrade more rapidly than its counterpart. ebi.ac.uknih.govsigmaaldrich.com This leads to an accumulation of the (-)-enantiomer over time. nih.gov This differential dissipation can be attributed to stereoselective uptake, translocation, or metabolism by plant enzymes. ebi.ac.uk

These findings underscore the importance of assessing environmental risk at the enantiomer level, as the persistence and concentration of the more active or toxic enantiomer can vary significantly across different environmental niches. nih.gov

Table 2: Enantioselective Degradation of Hexaconazole in Various Matrices

| Matrix | Preferentially Degraded Enantiomer | Enriched Enantiomer | Reference |

| Field Soil | (-)-Hexaconazole | (+)-Hexaconazole | nih.govsigmaaldrich.com |

| Tomato | (+)-Hexaconazole | (-)-Hexaconazole | ebi.ac.uknih.gov |

| Cucumber | (+)-Hexaconazole | (-)-Hexaconazole | ebi.ac.uknih.govnih.gov |

| Head Cabbage | (+)-Hexaconazole | (-)-Hexaconazole | nih.gov |

The biological activity and metabolism of hexaconazole are stereoselective. The primary fungicidal action of hexaconazole involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. researchgate.net It is well-established that the (R)-enantiomer exhibits greater fungicidal activity, making it the eutomer. herts.ac.uk

In mammalian systems, hexaconazole is metabolized by hepatic cytochrome P450 (CYP) enzymes. researchgate.net This metabolism is also enantioselective and can be sex-dependent. In rat liver microsomes, the (+)-hexaconazole was found to degrade faster than the (-)-hexaconazole in both males and females. researchgate.net Furthermore, metabolism was faster in male rat microsomes, suggesting the involvement of male-specific or more active CYP isoforms. ebi.ac.ukresearchgate.net Inhibition experiments have confirmed that the enantioselective metabolism is determined by the specific expression and activity of individual CYP isoforms. ebi.ac.ukresearchgate.net

Molecular docking studies have been used to explore the interactions between hexaconazole enantiomers and P450 enzymes. For instance, the binding of S-(+)-Hexaconazole with P450arom was found to be more stable than that of R-(-)-Hexaconazole, which helps explain the faster decrease of the S-(+)-enantiomer observed in most tissues of mice. mdpi.comnih.gov These stereoselective interactions with P450 isoforms are critical in determining the toxicokinetic and potential toxicological profiles of the individual enantiomers. mdpi.com

To investigate the stereoselective behavior of hexaconazole, robust analytical methods are required to separate and quantify the enantiomers in complex matrices like soil, plants, and biological tissues. nih.govcolab.ws The goal of this analysis is to determine the enantiomeric fraction (EF), which quantifies the prevalence of one enantiomer. mdpi.com

The analytical process generally involves:

Extraction: Isolating the hexaconazole residues from the sample matrix using techniques like solid-phase extraction or liquid-liquid extraction, often with acetonitrile. mdpi.comcolab.ws

Cleanup: Removing interfering substances from the extract to ensure a clean analysis. This can be done using methods like gel permeation chromatography (GPC) or by adding sorbents like PSA and C18. mdpi.comcolab.ws

Chiral Separation and Quantification: This is the core of the analysis, most commonly performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a mass spectrometer (MS/MS). nih.govcolab.ws The separation is achieved using a chiral stationary phase (CSP). For hexaconazole, polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate), have proven highly effective under both normal-phase and reverse-phase conditions. nih.govnih.govnih.gov The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification. nih.govmdpi.com

The development of these methods allows for the precise measurement of enantiomeric ratios in various samples, which is essential for accurate risk assessment and understanding the environmental fate of this chiral fungicide. sigmaaldrich.comuniroma1.it

Molecular Mechanisms of Action and Specific Biological Interactions

Fungicidal Mode of Action: Sterol Demethylase (CYP51) Inhibition

(R)-Hexaconazole, a member of the triazole class of fungicides, exerts its antifungal effect primarily through the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. researchgate.netherts.ac.uk Its mode of action is targeted and specific, focusing on a key enzyme within this pathway. The antifungal properties are attributed to its ability to interfere with steroid biosynthesis by inhibiting the Cytochrome P450 sterol 14α-demethylase (CYP51). researchgate.net This inhibition disrupts the production of ergosterol (B1671047), the primary sterol in fungal cell membranes, leading to compromised membrane function and ultimately, fungal cell death. targetmol.commolnova.comcaymanchem.com

The primary mechanism of this compound's fungicidal activity is the disruption of the ergosterol biosynthesis pathway. researchgate.nettargetmol.comcaymanchem.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, stability, and the function of membrane-bound enzymes. nih.gov

This compound inhibits the C14-demethylation of lanosterol (B1674476), a crucial step in the conversion of lanosterol to ergosterol. targetmol.commolnova.comcaymanchem.com This blockage leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated precursor sterols, such as lanosterol. researchgate.net The consequences of this disruption are severe for the fungus:

Altered Membrane Fluidity and Permeability: The absence of ergosterol and the accumulation of abnormal sterols change the physical properties of the membrane, making it less fluid and more permeable.

Impaired Enzyme Function: The function of membrane-associated enzymes, which are critical for cell wall synthesis and nutrient transport, is compromised. researchgate.net

Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth and, at sufficient concentrations, cell death. researchgate.net

This targeted disruption of a pathway unique to fungi contributes to the selective toxicity of this compound. nih.gov

The specific molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51 or Erg11p. researchgate.netresearchgate.netmdpi.comresearchgate.net This enzyme is a heme-thiolate monooxygenase responsible for catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in ergosterol biosynthesis. nih.gov

This compound, like other azole fungicides, possesses a nitrogen atom in its triazole ring that binds with high affinity to the heme iron atom at the active site of the CYP51 enzyme. researchgate.net This coordination competitively inhibits the natural substrate, lanosterol, from binding and undergoing demethylation. mdpi.com The inhibition of this specific cytochrome P450-mediated reaction is the direct cause of the disruption in the ergosterol pathway. targetmol.comcaymanchem.comnih.gov

Disruption of Fungal Ergosterol Biosynthesis Pathway

Computational Modeling of Biological Interactions

Computational methods, including molecular docking and dynamics simulations, have been instrumental in elucidating the specific interactions between this compound and its target enzyme, as well as predicting its interactions with other biological molecules.

Molecular docking simulations have been employed to predict the binding conformation and affinity of hexaconazole (B1673136) within the active site of fungal CYP51. mdpi.comfrontiersin.org These studies reveal that the triazole moiety of hexaconazole interacts directly with the central heme iron of the cytochrome P450 enzyme, while the dichlorophenyl group and the alkyl chain form hydrophobic and van der Waals interactions with surrounding amino acid residues in the binding pocket. researchgate.netfrontiersin.org

Molecular dynamics (MD) simulations further analyze the stability of the hexaconazole-CYP51 complex over time. mdpi.com Studies have shown that the complex can reach a stable equilibrium, indicating a strong and persistent binding affinity. mdpi.com The binding energy of hexaconazole with CYP51 has been calculated to be significant, confirming a favorable interaction. nih.gov For example, one study calculated the binding energy of hexaconazole with a glucocerebrosidase receptor to be -7.9 kcal/mol. nih.gov

Table 1: Molecular Docking and Interaction Data for Hexaconazole with Target Enzymes

| Enzyme Target | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| CYP51 | PHE 255, HIE 101, PHE 83, LEU 100 | Hydrophobic | Not Specified | frontiersin.org |

| Glucocerebrosidase | SER 25, ARG 2 | Hydrogen Bonds | -7.9 | nih.gov |

| Glucocerebrosidase | CYS 16, TYR 418, PRO 3, MET 49 | Alkyl, Pi-Alkyl | ||

| Glucocerebrosidase | PHE 26, ASP 24 | Pi-Pi Stacked, Pi-Anion | ||

| Parkin | GLY 152 | Hydrogen Bond | -5.67 | nih.gov |

| Parkin | PRO 153, HIS 215, LYS 151, CYS 212, LYS 211 | Alkyl, Pi-Alkyl |

Hexaconazole is a chiral molecule, existing as (R)- and (S)-enantiomers. herts.ac.ukebi.ac.uk Research has consistently shown that these enantiomers exhibit different levels of biological activity. nih.govacs.org The (R)-enantiomer, also designated as (-)-hexaconazole, demonstrates significantly higher fungicidal activity against a range of target fungi compared to the (S)-enantiomer. herts.ac.ukmdpi.comresearchgate.net

Structure-activity relationship (SAR) studies indicate that the stereochemistry at the chiral carbon is critical for optimal binding to the active site of CYP51. The specific three-dimensional arrangement of the functional groups in the (R)-enantiomer allows for a more favorable and effective interaction within the enzyme's binding pocket, leading to more potent inhibition. herts.ac.uk For instance, (-)-hexaconazole was found to be 11-13 times more active against Alternaria solani, Alternaria mali Roberts, and Monilinia fructicola than its (+)-enantiomer. researchgate.net

Table 2: Comparative Fungicidal Activity of Hexaconazole Enantiomers

| Enantiomer | Relative Activity | Target Fungi | Reference |

|---|---|---|---|

| (R)-(-)-Hexaconazole | Higher fungicidal activity | General | herts.ac.ukmdpi.com |

| (S)-(+)-Hexaconazole | Lower fungicidal activity | General | herts.ac.ukmdpi.com |

| (-)-Hexaconazole | 11-13 times more active | Alternaria solani, Alternaria mali Roberts, Monilinia fructicola | researchgate.net |

| (-)-Hexaconazole | 1.26 times more active | Colletotrichum gloeosporioides Penz | researchgate.net |

While the primary target of this compound is fungal CYP51, its chemical structure allows for interactions with other biological macromolecules, particularly other cytochrome P450 enzymes in non-target organisms. caymanchem.com Studies have shown that hexaconazole can interact with and inhibit mammalian P450 enzymes, which may disrupt pathways such as steroid hormone synthesis. caymanchem.comnih.gov

In non-target organisms, hexaconazole exposure has been linked to effects on various biological pathways. For example, in the invertebrate model Bombyx mori, hexaconazole treatment resulted in a significant reduction in antioxidant enzymes, indicating an interaction with the organism's oxidative stress response system. nih.gov In earthworms (Eisenia fetida), the S-(+)-enantiomer was found to have a more significant influence on steroid biosynthesis and other metabolic processes than the R-(-)-enantiomer. researchgate.net Furthermore, computational studies have explored the potential interaction of hexaconazole with human proteins like glucocerebrosidase and parkin, which are associated with neurodegenerative diseases. nih.gov These interactions with non-target macromolecules are crucial for understanding the broader biological profile of the compound.

Table 3: Observed Interactions of Hexaconazole with Non-Target Macromolecules/Pathways

| Organism | Affected Macromolecule/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Mammals | Steroidogenesis (Sterol 14α-demethylase, Aromatase) | Inhibition | caymanchem.com |

| Mammals | Key enzymes in steroidal hormone synthesis | Stable interaction, potential for disruption | nih.gov |

| Human | Cytochrome P450 1A2, 2B6, 2C9 | Potential for interaction/inhibition | |

| Bombyx mori (Silkworm) | Antioxidant system (CAT, GPX, GSH, SOD) | Reduction in antioxidant levels | nih.gov |

| Eisenia fetida (Earthworm) | Cytochrome P450, Steroid biosynthesis | Enantiospecific induction of oxidative stress | researchgate.net |

| Human (in silico) | Glucocerebrosidase, Parkin | Potential for strong molecular interaction | nih.gov |

Molecular Interactions with Non-Target Biological Macromolecules and Pathways

Binding Studies with Steroidogenic Enzymes (e.g., CYP11A1, CYP17A1, CYP19A1)

Hexaconazole has been shown to interact with key enzymes involved in steroid hormone synthesis. nih.gov These enzymes, including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP19A1 (aromatase), are crucial for the production of various steroid hormones. nih.gov

Molecular docking studies have revealed that hexaconazole can bind to the active sites of these steroidogenic enzymes. researchgate.net The binding affinity of hexaconazole enantiomers to these enzymes can differ, leading to enantioselective effects. For instance, in a study investigating the endocrine-disrupting effects of hexaconazole on human breast cancer cells, molecular docking showed that the (+)-enantiomer of hexaconazole had a higher binding affinity for CYP17A1 compared to the (-)-enantiomer, with binding energies of -6.30 kcal/mol and -6.08 kcal/mol, respectively. researchgate.net In contrast, the binding energies for CYP19A1 were -5.81 kcal/mol for (+)-HEX and -5.93 kcal/mol for (-)-HEX, suggesting a potential for enantioselective disruption of steroidogenesis. researchgate.net

The inhibition of these enzymes can lead to altered hormone levels. For example, inhibition of CYP17A1 can disrupt the production of androgens, while inhibition of CYP19A1 can affect the conversion of androgens to estrogens. researchgate.netuu.nl Such disruptions in steroid hormone synthesis can have significant physiological consequences. researchgate.net

Table 1: Binding Energies of Hexaconazole Enantiomers with Steroidogenic Enzymes

| Enantiomer | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| (+)-Hexaconazole | CYP17A1 | -6.30 researchgate.net |

| (-)-Hexaconazole | CYP17A1 | -6.08 researchgate.net |

| (+)-Hexaconazole | CYP19A1 | -5.81 researchgate.net |

Interactions with Transport and Receptor Proteins (e.g., Sex Hormone-Binding Globulin, SHBG)

This compound can also interact with proteins responsible for transporting hormones and mediating their signals, such as Sex Hormone-Binding Globulin (SHBG). SHBG is a plasma glycoprotein (B1211001) that binds to androgens and estrogens, regulating their bioavailability to target tissues. nih.gov

Molecular docking and dynamics simulations have been employed to investigate the interaction between hexaconazole and SHBG. mdpi.comnih.gov These studies indicate that hexaconazole has the potential to bind to SHBG with a notable affinity. mdpi.comnih.gov The binding score for hexaconazole with SHBG was reported to be -7.12 kcal/mol, which is comparable to the inhibitor aminoglutethimide (B1683760) (-6.84 kcal/mol) but less potent than the native ligand dihydrotestosterone (B1667394) (-11.41 kcal/mol). mdpi.comnih.gov

By binding to SHBG, hexaconazole can competitively displace endogenous steroid hormones, thereby increasing their free, biologically active concentrations. nih.gov This can lead to a disruption of the endocrine system. mdpi.comnih.gov The stable molecular interaction observed in simulations suggests that hexaconazole may occupy the active site of SHBG, interfering with its normal function of hormone transport. mdpi.comnih.gov

Table 2: Comparative Binding Scores with SHBG

| Compound | Binding Score (kcal/mol) |

|---|---|

| Hexaconazole | -7.12 mdpi.comnih.gov |

| Dihydrotestosterone | -11.41 mdpi.comnih.gov |

Interactions with Proteins Associated with Cellular Homeostasis (e.g., Glucocerebrosidase, Parkin)

Research has explored the potential interactions of hexaconazole with proteins crucial for cellular homeostasis, such as glucocerebrosidase (GBA) and Parkin, which are linked to neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov

In-silico predictive toxicology studies, utilizing molecular interaction analysis and molecular dynamics simulations, have suggested that hexaconazole has the potential to form stable interactions with both glucocerebrosidase and Parkin. researchgate.netnih.govnih.gov The binding energy of hexaconazole with glucocerebrosidase was calculated to be -7.9 kcal/mol, and with Parkin, it was -5.67 kcal/mol. researchgate.netnih.gov These findings suggest that hexaconazole may interfere with the normal functions of these proteins at a molecular level, potentially leading to disruptions in cellular processes that could contribute to neurological manifestations. researchgate.netnih.govresearchgate.net The stable molecular interactions observed in these computational models indicate that hexaconazole might occupy the active sites of these proteins, thereby disrupting their homeostatic roles. researchgate.netnih.govnih.gov

Table 3: Binding Energies of Hexaconazole with Cellular Homeostasis Proteins

| Protein | Binding Energy (kcal/mol) |

|---|---|

| Glucocerebrosidase | -7.9 researchgate.netnih.gov |

Enantioselective Modulation of Cellular Pathways (e.g., steroid biosynthesis, arachidonic acid metabolism, cell cycle processes)

The two enantiomers of hexaconazole, (R)- and (S)-hexaconazole, can exhibit different biological activities, a phenomenon known as enantioselectivity. nih.govresearchgate.net This has been observed in their effects on various cellular pathways.

Transcriptome sequencing results in earthworms have shown that S-(+)-Hexaconazole has a more significant impact on steroid biosynthesis, arachidonic acid metabolism, and cell cycle processes compared to R-(-)-Hexaconazole. nih.govresearchgate.net This suggests that the S-enantiomer may pose a higher risk to certain organisms due to its greater influence on these fundamental biological functions. nih.govresearchgate.net The differential effects of the enantiomers highlight the importance of assessing the environmental and toxicological risks of chiral pesticides at the enantiomeric level. nih.govresearchgate.net

Studies on other organisms have also indicated enantioselective effects. For example, it has been reported that hexaconazole can interfere with steroid biosynthesis and arachidonic acid metabolism, and these effects can be enantioselective. mdpi.comnih.gov The differential modulation of these pathways can lead to varied toxicological outcomes for the individual enantiomers.

Fungicide Resistance Mechanisms and Management Strategies

Genetic Basis of Resistance Development in Fungal Pathogens

Resistance to demethylase inhibitor (DMI) fungicides like (R)-Hexaconazole often arises from genetic modifications within the target fungus. frac.info These changes typically involve the gene encoding the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. apsnet.orgresearchgate.net Fungi such as Fusarium graminearum possess multiple paralogs of this gene (FgCYP51A, FgCYP51B, and FgCYP51C), providing several avenues for resistance-conferring mutations to emerge. mdpi.comresearchgate.net

A primary mechanism of resistance to this compound involves point mutations in the CYP51 genes, which alter the amino acid sequence of the target enzyme. frac.infoapsnet.org These alterations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect. apsnet.org Molecular analysis of this compound-resistant laboratory mutants of Fusarium graminearum has identified numerous point mutations across the three FgCYP51 gene paralogs. nih.govapsnet.org

Research has revealed specific amino acid substitutions in each of the FgCYP51 proteins. nih.gov In FgCYP51A, mutations included L92P and N123S. nih.gov For FgCYP51B, a larger number of substitutions were found, such as M331V, F62L, Q252R, A412V, and V488A. nih.gov The FgCYP51C paralog in resistant mutants showed substitutions like S28L, S256A, V307A, D287G, and R515I. nih.gov Notably, three of these mutations in FgCYP51C (S28L, S256A, and V307A) were conserved across all tested resistant mutants, suggesting a significant role in conferring resistance to this compound. nih.govresearchgate.net

| Target Gene | Identified Amino Acid Substitutions | Conservation in Resistant Mutants |

|---|---|---|

| FgCYP51A | L92P, N123S | Variable |

| FgCYP51B | M331V, F62L, Q252R, A412V, V488A | Variable |

| FgCYP51C | S28L, S256A, V307A, D287G, R515I | S28L, S256A, and V307A were conserved in all tested resistant mutants. nih.govresearchgate.net |

Beyond structural changes to the target enzyme, resistance can also develop through the altered expression of the CYP51 genes. researchgate.netresearchgate.net This can involve either the overexpression of the target gene, which increases the amount of enzyme that the fungicide must inhibit, or changes in its basal expression levels. researchgate.net

In the case of this compound-resistant mutants of F. graminearum, studies have shown complex patterns of gene expression. researchgate.net Interestingly, the expression of the FgCYP51 genes in these resistant strains was found to be significantly reduced compared with their sensitive parental isolates. apsnet.orgnih.gov This contrasts with some other DMI-resistance scenarios where overexpression of CYP51 is a key mechanism. researchgate.net The patterns of altered expression can be intricate, involving both up- and downregulation, making it difficult to determine if the changes directly contribute to resistance or are a consequence of other cellular processes responding to the mutated proteins. researchgate.net

Identification of Point Mutations in Target Genes (e.g., FgCYP51A, FgCYP51B, FgCYP51C)

Cross-Resistance Profiles with Other Fungicidal Compounds

Cross-resistance occurs when resistance to one fungicide confers resistance to other, often chemically related, fungicides that share a similar mode of action. frac.info Conversely, negative cross-resistance, where resistance to one compound increases sensitivity to another, can also occur. apsnet.org Investigating these profiles is essential for designing effective fungicide rotation programs. researchgate.net

Studies on this compound-resistant mutants of F. graminearum have revealed a specific cross-resistance pattern. apsnet.orgnih.gov Positive cross-resistance was observed between this compound and other triazole fungicides, specifically metconazole (B41703) and flutriafol (B1673497). apsnet.orgnih.gov Surprisingly, positive cross-resistance was also found with fluazinam, a diarylamine fungicide with a different mode of action (an oxidative phosphorylation uncoupler). apsnet.orgnih.gov

However, no cross-resistance was detected with the triazoles propiconazole (B1679638) and tebuconazole (B1682727), nor with the phenylpyrrole fungicide fludioxonil (B1672872). apsnet.orgnih.gov In fact, a notable negative cross-resistance was identified with tebuconazole, meaning the this compound-resistant strains were more susceptible to tebuconazole. apsnet.orgnih.gov In other fungal species, such as Stagonosporopsis citrulli, no cross-resistance was observed between difenoconazole (B1670550) and hexaconazole (B1673136). researchgate.net These differing profiles highlight that cross-resistance can be species-dependent and requires specific testing. researchgate.net

| Compound | Chemical Group | Cross-Resistance Profile with this compound (in F. graminearum) | Reference |

|---|---|---|---|

| Metconazole | Triazole (DMI) | Positive | apsnet.orgnih.gov |

| Flutriafol | Triazole (DMI) | Positive | apsnet.orgnih.gov |

| Fluazinam | Diarylamine | Positive | apsnet.orgnih.gov |

| Propiconazole | Triazole (DMI) | None | apsnet.orgnih.gov |

| Difenoconazole | Triazole (DMI) | None (in S. citrulli) | researchgate.net |

| Fludioxonil | Phenylpyrrole | None | apsnet.orgnih.gov |

| Tebuconazole | Triazole (DMI) | Negative | apsnet.orgnih.gov |

Molecular Diagnostics for Resistance Detection and Monitoring

The identification of specific genetic markers for resistance, such as point mutations in the CYP51 genes, enables the development of molecular diagnostic tools. nih.govhutton.ac.uk These techniques offer a rapid and accurate method for detecting and monitoring the emergence and spread of resistant fungal strains in the field. nih.govnumberanalytics.com

Molecular methods like Polymerase Chain Reaction (PCR) and its variants (e.g., real-time PCR, multiplex PCR), as well as DNA sequencing, can be designed to specifically detect the point mutations associated with this compound resistance. nih.govnih.govnumberanalytics.com For example, an assay could be developed to screen field samples for the S28L, S256A, and V307A mutations in the FgCYP51C gene, which are strongly linked to resistance in F. graminearum. nih.govresearchgate.net Such diagnostics play a crucial role in molecular epidemiology by helping to track the spread of resistant pathogens and informing treatment decisions. numberanalytics.com This allows for early intervention and adjustments to disease management strategies before control failures become widespread. mdpi.com

Integration of this compound into Resistance Management Programs (e.g., within IPM frameworks)

To preserve the effectiveness of this compound, it must be used within a broader Integrated Pest Management (IPM) framework that aims to minimize the selection pressure for resistance. ucanr.eduniphm.gov.in IPM combines various control methods, reducing over-reliance on any single chemical class. ucanr.educroplife.org.au

Key strategies for integrating this compound into a resistance management program include:

Rotation of Fungicides: The most critical tactic is to rotate or alternate applications of this compound with fungicides that have different modes of action. ucanr.eduirac-online.org Based on cross-resistance data, rotating this compound with fungicides like tebuconazole (which shows negative cross-resistance) or fludioxonil would be a sound strategy. apsnet.orgnih.gov Conversely, alternating between this compound and metconazole or flutriafol should be avoided due to positive cross-resistance. apsnet.orgnih.govresearchgate.net

Monitoring and Thresholds: Fungicide applications should be based on pest monitoring and economic threshold levels (ETLs), not on a fixed schedule. niphm.gov.incroplife.org.au Applying this compound only when necessary reduces the number of applications and thus the selection pressure. ucanr.edu

Use of Mixtures: While tank mixes can sometimes increase selection for resistance to multiple chemicals, in some pathogen management strategies, mixing fungicides with different modes of action is recommended. ucanr.edu

By implementing these strategies, the development of resistance to this compound can be delayed, ensuring its continued value for disease control in agriculture. ucanr.educroplife.org.au

Environmental Fate, Degradation, and Bioremediation Studies

Persistence and Dissipation Kinetics in Environmental Matrices

(R)-Hexaconazole, a broad-spectrum systemic triazole fungicide, exhibits varying degrees of persistence in the environment, influenced by the specific environmental matrix. ebi.ac.ukdoi.org Its dissipation often follows first-order kinetics. ebi.ac.ukresearchgate.netresearchgate.net

The half-life of hexaconazole (B1673136) has been reported to be different across various matrices. For instance, in tomato and soil, the mean half-lives were found to be 4.3 and 18.1 days, respectively. ebi.ac.ukresearchgate.net In another study, the half-life in grapes was reported to be between 5 and 25 days, indicating moderate persistence. doi.org Research on potato plants and the surrounding soil showed half-life ranges of 13.8–17.3 days for hexaconazole. researchgate.net In greenhouse conditions, the dissipation time (DT50) in soil can be significantly longer, ranging from 125 to 225 days. researchgate.netresearchgate.net Conversely, the DT50 in crops is relatively shorter, for example, 7.1-17 days in root crops like ginseng and potato, and 1.8-5.4 days in fruit crops such as cucumber, tomato, and green pepper. researchgate.netresearchgate.net

Studies on different soil types under varying conditions have also shown diverse persistence levels. For example, hexaconazole is more persistent in alluvial, red, and black soils under flooded conditions compared to non-flooded conditions. ebi.ac.uk The degradation rate is also affected by temperature, with greater persistence at 27°C than at 35°C. ebi.ac.uk In paddy soils, the half-life of hexaconazole varied from 122 to 135 days in black soil and from 270 to 845 days in red soil. nih.gov

Enantioselectivity can play a role in the dissipation of hexaconazole. In some plants like cucumber and head cabbage, the (+)-enantiomer has been observed to decrease more rapidly than the (-)-enantiomer. ebi.ac.uk However, in certain soils, the two enantiomers showed similar degradation rates. ebi.ac.uk

Table 1: Half-life of Hexaconazole in Various Environmental Matrices

| Environmental Matrix | Half-life (days) | Reference |

|---|---|---|

| Tomato | 4.3 | ebi.ac.ukresearchgate.net |

| Soil | 18.1 | ebi.ac.ukresearchgate.net |

| Grapes | 5-25 | doi.org |

| Potato Plant & Soil | 13.8-17.3 | researchgate.net |

| Paddy Soil (Black) | 122-135 | nih.gov |

| Paddy Soil (Red) | 270-845 | nih.gov |

| Cucumber | 1.8-5.4 | researchgate.netresearchgate.net |

| Head Cabbage | 1.8-5.4 | researchgate.netresearchgate.net |

Adsorption-Desorption Dynamics in Soil Systems

The adsorption and desorption of hexaconazole in soil are critical processes that influence its mobility, persistence, and potential for groundwater contamination. semanticscholar.orgcsic.es These dynamics are significantly affected by soil properties, particularly organic matter content and pH. semanticscholar.orgresearchgate.netresearchgate.net

Studies have shown that the adsorption of hexaconazole can often be described by the Freundlich equation. researchgate.netresearchgate.netagrifoodscience.com The Freundlich adsorption coefficient (Kf) values are positively correlated with the clay and organic matter content in the soils. researchgate.netresearchgate.net For instance, in a study of two Malaysian soil types, the adsorption coefficient (Kd) was higher in clay loam soil (2.54 mL/g) compared to sandy loam soil (2.27 mL/g), which was attributed to the higher organic matter and clay content in the former. semanticscholar.orgresearchgate.netagrifoodscience.com The organic carbon-water (B12546825) partition coefficient (Koc) values also reflect this, with higher values in soils with greater organic content. semanticscholar.orgresearchgate.net

Soil pH has a strong influence on hexaconazole adsorption. researchgate.netnih.gov Adsorption is generally higher at lower pH values. semanticscholar.orgnih.gov A notable increase in the leaching effect of hexaconazole is observed with decreasing pH. nih.gov For example, one study found that with decreasing pH, the leaching effect could reach 22%. nih.gov

The Gibbs free energy change (ΔG) for hexaconazole adsorption has been found to be negative, indicating a spontaneous and exothermic process. researchgate.netresearchgate.net The process also exhibits positive hysteresis, meaning that the desorption process is not simply the reverse of adsorption. researchgate.netresearchgate.net The mobility of hexaconazole is generally low in soils with high organic matter content, such as black soil, and higher in soils with lower organic content, like sandy loam. researchgate.net Despite this, the groundwater ubiquity score (GUS) Index for hexaconazole in some Malaysian soils has been calculated at 4.61, suggesting a high risk of groundwater contamination. researchgate.netpjoes.com

Table 2: Adsorption Coefficients of Hexaconazole in Different Soil Types

| Soil Type | Adsorption Coefficient (Kd) (mL/g) | Organic Matter Content (%) | Clay Content (%) | Reference |

|---|---|---|---|---|

| Clay Loam | 2.54 | 1.83 | 35.2 | semanticscholar.orgresearchgate.netagrifoodscience.com |

| Sandy Loam | 2.27 | 1.12 | 15.8 | semanticscholar.orgresearchgate.netagrifoodscience.com |

Bioremediation Approaches for Hexaconazole Contamination

Bioremediation, utilizing microorganisms to degrade contaminants, presents an environmentally friendly approach to address hexaconazole pollution. jmb.or.kromicsonline.org

Several bacterial strains capable of degrading hexaconazole have been isolated from contaminated environments like soil and activated sludge. nih.govresearchgate.net These microorganisms can utilize hexaconazole as a source of carbon and energy. nih.govhumanjournals.com

Stenotrophomonas maltophilia : Strains of Stenotrophomonas maltophilia have been identified as effective degraders of hexaconazole. humanjournals.comresearchgate.net One study isolated a strain that showed significant degradation ability, which was linked to a plasmid within the bacterium. humanjournals.com This suggests that the genes responsible for degradation are located on the plasmid and could potentially be transferred to other bacteria. humanjournals.com Stenotrophomonas maltophilia is a gram-negative, aerobic, motile bacterium. humanjournals.comfrontiersin.org

Sphingobacterium multivorum : A strain of Sphingobacterium multivorum, designated B-3, isolated from sewage activated sludge, demonstrated the ability to degrade 85.6% of a 50 mg/L hexaconazole solution within six days under optimal conditions. researchgate.netfrontiersin.org This strain was also effective in degrading hexaconazole in natural soil. researchgate.net

Ensifer sp. : While specific studies on Ensifer sp. degrading hexaconazole were not found in the provided search results, other research has shown that Ensifer sp. B2 can degrade the related triazole fungicide difenoconazole (B1670550) by up to 85% in 24 hours. jmb.or.krnih.gov

Other bacterial genera, including Klebsiella sp., Pseudomonas sp., and Citrobacter sp., have also been isolated from contaminated agricultural soils and have shown the ability to degrade hexaconazole. jmb.or.krnih.gov

The microbial degradation of hexaconazole involves various enzymatic reactions that transform the parent compound into less toxic metabolites.

In the case of Sphingobacterium multivorum strain B-3, three primary metabolites were identified during the degradation of hexaconazole:

M1 : 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

M2 : 2-(2,4-dichlorophenyl)hexane-1,2-diol

M3 : 1H-1,2,4-triazole researchgate.netfrontiersin.org

Transcriptome sequencing of this strain revealed the upregulation of several genes, including those for aldehyde dehydrogenase, monooxygenase, and various transporters, when exposed to hexaconazole. researchgate.netfrontiersin.org The formation of the M1 metabolite is believed to be facilitated by the action of monooxygenases. researchgate.netfrontiersin.org

The degradation pathway appears to involve the hydroxylation of the hexaconazole molecule, followed by the cleavage of the triazole ring. researchgate.netfrontiersin.org The identification of these metabolites and the associated enzymes provides insight into the biochemical mechanisms that microorganisms employ to break down this persistent fungicide.

Isolation and Characterization of Microbial Degrading Strains (e.g., Stenotrophomonas maltophilia, Sphingobacterium multivorum, Ensifer sp.)

Chelation Properties and Role in Heavy Metal Remediation

Hexaconazole has demonstrated the ability to act as a chelating agent, selectively binding with certain heavy metal ions. nih.govontosight.ai This property opens up the potential for its use in the remediation of heavy metal contamination in agricultural soils. nih.govresearchgate.net

Research has shown that hexaconazole has a selective binding capability with copper (Cu2+) over other divalent metal ions such as zinc (Zn2+), cadmium (Cd2+), manganese (Mn2+), iron (Fe2+), and cobalt (Co2+). nih.gov Structural analysis indicates that two hexaconazole molecules can coordinate with one Cu2+ ion to form a hexaconazole-copper complex. google.com

This chelation has implications for environmental remediation. nih.gov Soil leaching experiments have indicated that while soil type has a limited effect on the adsorption of heavy metals by hexaconazole, a decrease in pH can lead to a notable increase in the leaching of the complex, reaching up to 22%. nih.gov

Furthermore, the hexaconazole-copper complex has been shown to exhibit enhanced fungicidal activity against certain fungi, such as Blumeria graminis, compared to hexaconazole alone. nih.gov This dual functionality as both a heavy metal chelator and a fungicide highlights a unique aspect of its chemical behavior. nih.gov Studies on the hexaconazole-Cu complex have also suggested it can improve salt tolerance in plants like Triticum aestivum (wheat). nih.gov

Advanced Delivery Systems and Formulation Research

Nanotechnology-Based Strategies for Enhanced Fungicide Delivery and Performance

Nanoparticle-based systems can improve the delivery of fungicides by increasing their surface area, solubility, and ability to be released in a controlled manner. proquest.com These nano-enabled formulations are designed to be more effective and environmentally sustainable compared to conventional applications. nih.gov

Chitosan (B1678972), a natural biopolymer, has been extensively researched as a nanocarrier for fungicides like hexaconazole (B1673136) due to its biocompatibility, biodegradability, and non-toxic nature. d-nb.info The most common method for preparing chitosan-hexaconazole nanoparticles is ionic gelation. mdpi.comproquest.com

This process involves dissolving chitosan in a dilute acidic solution, such as acetic acid. mdpi.com Hexaconazole, which has low water solubility, is first dissolved in a solvent like dimethylformamide (DMF) and then added to the chitosan solution. Current time information in Bangalore, IN. A stabilizer, such as TWEEN-80, is often included to prevent the aggregation of nanoparticles. mdpi.com The nanoparticles are formed by adding a cross-linking agent, typically sodium tripolyphosphate (TPP), dropwise into the chitosan-hexaconazole solution while stirring. mdpi.comproquest.com The TPP concentration is a critical factor that influences the size and properties of the resulting nanoparticles. mdpi.com

Research has shown that increasing the concentration of TPP leads to a decrease in the particle size of the chitosan-hexaconazole nanoparticles. mdpi.comproquest.com These synthesized nanoparticles are typically spherical in shape. mdpi.com The encapsulation of hexaconazole within the chitosan matrix has been confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy, which detects the characteristic chemical bonds of both chitosan and hexaconazole in the final product. mdpi.comresearchgate.net

Table 1: Influence of TPP Concentration on Chitosan-Hexaconazole Nanoparticle (CHEN) Characteristics

| Formulation | TPP Concentration (mg/mL) | Particle Size (nm) | Loading Content (%) | Encapsulation Efficiency (%) |

|---|---|---|---|---|

| CHEN2.5 | 2.5 | Not specified | 14.2 | 28.4 |

| CHEN5 | 5 | 18 | 16.7 | 33.5 |

| CHEN10 | 10 | Not specified | 16.1 | 32.2 |

| CHEN20 | 20 | Not specified | 15.9 | 31.8 |

Data sourced from a study on chitosan-hexaconazole nanoparticles. The particle size for CHEN5 was specified in a related study focusing on residual analysis. mdpi.comd-nb.info

Polymeric nanodispersions offer another effective method for formulating hexaconazole. Polyethylene glycol (PEG), a water-soluble and biocompatible polymer, is often used as a surface-stabilizing agent in these formulations. researchgate.net

The preparation of a nanohexaconazole dispersion can be achieved by dissolving technical-grade hexaconazole in a suitable solvent like ethyl acetate (B1210297), with PEG-400 added for surface stabilization. researchgate.net This process converts the fungicide into a nanoform, with studies reporting an average particle size of about 100 nm. researchgate.net Characterization using methods such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) confirms the size of the nanohexaconazole particles. researchgate.net Importantly, analysis has shown that this formulation method does not alter the chemical structure of the hexaconazole molecule. researchgate.net

Micelle-based nanodelivery systems represent a promising strategy for encapsulating poorly water-soluble fungicides like hexaconazole. These systems are formed using surfactants, which can be anionic or non-ionic. mdpi.comnih.gov

In one line of research, hexaconazole-micelle nanodelivery systems were prepared using a simple nanoprecipitation method with three different surfactants: sodium dodecylbenzene (B1670861) sulfonate (SDBS), sodium dodecyl sulfate (B86663) (SDS), and Tween 80 (T80). mdpi.com In this structure, the surfactant acts as the shell, while the hexaconazole is encapsulated in the core. mdpi.com The concentration of the surfactant was found to directly influence the size of the resulting micelles; as surfactant concentration increased, the particle size decreased. mdpi.com

Table 2: Properties of (RS)-Hexaconazole-Micelle Nanodelivery Systems with Different Surfactants

| System Name | Surfactant | Surfactant Type | Critical Micelle Concentration (CMC) (% w/v) | Loading Content (%) | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|

| HMBS | Sodium Dodecylbenzene Sulfonate (SDBS) | Anionic | 0.72 | 14.9 | 40.7 |

| HMDS | Sodium Dodecyl Sulfate (SDS) | Anionic | 0.63 | 35.7 | 52.1 |

| HMT | Tween 80 (T80) | Non-ionic | 0.67 | 19.1 | 35.4 |

Data sourced from a comparative study on hexaconazole-micelle nanodelivery systems. mdpi.com

Development of Polymeric Nanodispersion Formulations (e.g., PEG-based)

Controlled Release Mechanisms and Dynamics of Nanoformulations

A key advantage of nanoformulations is their ability to provide controlled or sustained release of the active ingredient. nih.gov Studies on chitosan-hexaconazole nanoparticles demonstrate a release profile that begins with a small burst effect, followed by a sustained release over an extended period. mdpi.com For instance, one study observed that 99.91% of the encapsulated hexaconazole was released in a sustained manner over 86 hours at a pH of 5.5. nih.gov The initial burst is often attributed to the hexaconazole molecules located near the surface of the nanoparticles. mdpi.com

The release of hexaconazole from these nanocarriers is often diffusion-controlled. d-nb.info The pH of the surrounding environment can also influence the release rate. Research on chitosan nanocapsules showed that the release of hexaconazole was fastest at pH 4 compared to neutral (pH 7) or alkaline (pH 10) conditions. nih.gov This pH-responsive release is a valuable feature for agricultural applications, as the pH of the plant vascular system or pathogenic environments can trigger the release of the fungicide where it is most needed.

Research on Agricultural Application of Nano-Enabled Hexaconazole

The primary goal of developing nano-enabled hexaconazole is to enhance its fungicidal activity against plant pathogens. nih.gov Research has demonstrated that these advanced formulations are significantly more effective than their conventional counterparts.

In studies against Ganoderma boninense, the fungus responsible for basal stem rot in oil palms, chitosan-hexaconazole nanoparticles showed remarkably higher antifungal activity. mdpi.comnih.gov The effectiveness was found to be size-dependent, with smaller nanoparticles exhibiting greater inhibition of the fungus. mdpi.com This is reflected in the lower half-maximal effective concentration (EC₅₀) values for the nanoformulations compared to pure hexaconazole. mdpi.comnih.gov

Similarly, nano-hexaconazole has been tested against Rhizoctonia solani, the pathogen that causes banded leaf and sheath blight in maize. researchgate.net In both in vitro and in vivo studies, the nano-formulation was more effective at suppressing the growth of the fungus and restricting lesion formation on plants compared to commercial hexaconazole. researchgate.net Micelle-based nanodelivery systems have also shown enhanced efficacy, with the Tween 80-based formulation (HMT) being particularly effective against G. boninense. mdpi.comnih.gov

**Table 3: Comparison of Antifungal Efficacy (EC₅₀ in ppb) of Hexaconazole Formulations against *G. boninense***

| Formulation | Description | EC₅₀ (ppb) |

|---|---|---|

| Pure Hexaconazole | Conventional active ingredient | 21.4 |

| CHEN2.5 | Chitosan-Hexaconazole Nanoparticles | 18.4 |

| CHEN5 | Chitosan-Hexaconazole Nanoparticles | 10.8 |

| CHEN10 | Chitosan-Hexaconazole Nanoparticles | 9.1 |

| CHEN20 | Chitosan-Hexaconazole Nanoparticles | 8.0 |

| HMT (6-8% T80) | Hexaconazole-Micelle (Tween 80) | 2 - 13 |

Data sourced from studies on chitosan-based and micelle-based nanoformulations. mdpi.commdpi.com

Q & A

Q. How should researchers design experiments to assess the effects of (R)-Hexaconazole on plant growth and physiological parameters?

- Methodological Answer : Experimental designs should follow randomized block designs with controlled variables such as soil type, fungicide concentration, and application frequency. For example, in studies on Allium cepa or Mucubracteata, parameters like root elongation, stomatal density, and biochemical markers (e.g., chlorophyll content, antioxidant enzymes) are measured at intervals (e.g., 7, 14, 21 days post-treatment). Soil and plant tissues should be sampled systematically, with statistical analysis (ANOVA) to compare treated vs. control groups . Replicates (n ≥ 3) and standardized growth conditions (light, temperature) are critical to minimize variability.

Q. What analytical methods are recommended for quantifying this compound residues in soil and plant tissues?

- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is widely used for soil analysis, with a detection limit of ~0.01 mg/kg. Samples are extracted using acetone, purified via solid-phase extraction (SPE), and quantified against calibration curves . For plant tissues, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by UPLC-MS/MS provides high sensitivity (LOQ: 0.005 mg/kg) and specificity, particularly for enantiomer differentiation . Method validation should include recovery rates (70–120%) and matrix-matched standards to account for interference.

Advanced Research Questions

Q. How does enantiomer-specific toxicity of this compound impact cytotoxicity assessments in human cell lines?

- Methodological Answer : Enantioselective toxicity can be evaluated using breast cancer cell lines (e.g., MCF-7) exposed to racemic mixtures and isolated enantiomers. Cytotoxicity assays (e.g., MTT, LDH release) combined with oxidative stress markers (ROS, SOD, CAT activity) reveal that (−)-(R)-Hexaconazole induces significantly higher oxidative damage than the (+)-enantiomer. Dose-response curves (e.g., 20–80 mg/L) and IC50 calculations should be performed, with chiral chromatography (e.g., HPLC with chiral columns) used to verify enantiomeric purity .

Q. What factors govern the adsorption-desorption behavior of this compound in tropical soils, and how can this inform environmental risk models?

- Methodological Answer : Adsorption is best modeled using the Freundlich equation (r² > 0.98), with coefficients (Kd) positively correlating with soil organic matter (OM) and clay content. For Malaysian clay loam (Kd = 2.54 mL/g) and sandy loam (Kd = 2.27 mL/g), batch equilibration studies show weak sorption due to low OM (<2%). pH strongly influences adsorption, with Kd decreasing from 4.2 mL/g (pH 3) to 1.8 mL/g (pH 10). Thermodynamic parameters (ΔG < 0, ΔH < 0) confirm spontaneous, exothermic processes. These data predict moderate leaching risk in acidic, low-OM soils .

Q. What metabolic pathways of this compound have been identified in mammalian systems, and how do they inform toxicity assessments?

- Methodological Answer : In rats, this compound undergoes hepatic metabolism via two pathways: (1) oxidation of the n-butyl chain to 5-hydroxy- and 5-keto-hexaconazole (major pathway) and (2) methyl group oxidation to hexaconazole acid (minor pathway). Glucuronide conjugates are excreted in bile (~50% of dose), while free triazole (18% urinary excretion) arises from triazole ring cleavage. In vitro assays with liver microsomes and CYP450 inhibitors (e.g., ketoconazole) confirm cytochrome P450-mediated metabolism. Chronic exposure in mice links to adrenal hypertrophy and reproductive toxicity (NOAEL: 200 ppm) .

Q. How can researchers mitigate resistance development in fungal pathogens when using this compound?

- Methodological Answer : Resistance management strategies include rotating this compound with fungicides of different modes of action (e.g., pydiflumetofen) or combining it with synergists. For Fusarium graminearum, mixtures of this compound and pydiflumetofen (1:5 ratio) achieve 93.93% inhibition at 9 μg/mL, compared to 72% for monotherapy. Field trials should monitor EC50 shifts over time, with molecular analysis (e.g., CYP51 mutations) to detect resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.